3-(3-fluoro-4-methylphenyl)-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]propan-1-one
Description
Properties
IUPAC Name |
3-(3-fluoro-4-methylphenyl)-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2S/c1-12-2-3-13(10-15(12)18)4-5-16(21)20-8-6-14(11-20)22-17-19-7-9-23-17/h2-3,7,9-10,14H,4-6,8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUGXWYHODQXPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)N2CCC(C2)OC3=NC=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-fluoro-4-methylphenyl)-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]propan-1-one typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Pyrrolidine Ring Formation: The pyrrolidine ring can be formed via the cyclization of appropriate precursors, such as 1,4-diketones.
Coupling Reactions: The final compound is obtained by coupling the thiazole and pyrrolidine rings with the 3-fluoro-4-methylphenyl group through a series of nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration, respectively.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, this compound may be studied for its potential biological activity. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it useful in the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(3-fluoro-4-methylphenyl)-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]propan-1-one would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The presence of the thiazole and pyrrolidine rings suggests potential interactions with protein targets, possibly through hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Propan-1-one Derivatives
Table 1: Key Structural and Functional Comparisons
Analysis of Structural Modifications
A. Aromatic Substituents
- The 3-fluoro-4-methylphenyl group in the target compound may enhance lipophilicity compared to non-fluorinated analogues (e.g., 3FP with 4-methoxyphenyl) . Fluorine’s electron-withdrawing effect could also influence binding to hydrophobic pockets in biological targets.
B. Heterocyclic Moieties
- The thiazole ring in the target compound provides a sulfur atom capable of hydrogen bonding and π-stacking, distinct from the nitrogen-rich oxadiazole in ’s compound .
C. Pyrrolidine Conformation
Research Findings and Implications
Physicochemical Properties
- The logP of the target compound is expected to be higher than pyridine-containing analogues (e.g., No. 2160) due to the hydrophobic thiazole and fluorine substituents. This could enhance membrane permeability but reduce aqueous solubility.
Biological Activity
The compound 3-(3-fluoro-4-methylphenyl)-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]propan-1-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its structural complexity, featuring a fluorinated aromatic ring and a thiazole moiety, suggests diverse pharmacological properties. This article aims to consolidate existing research findings regarding the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , and it can be represented structurally as follows:
This compound contains:
- A fluorinated phenyl ring , which often enhances lipophilicity and bioactivity.
- A thiazole ring , known for its role in various biological activities including antimicrobial and anticancer effects.
- A pyrrolidine moiety , which can influence receptor binding and activity.
1. Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, the thiazole derivatives have been shown to inhibit various cancer cell lines by inducing apoptosis or cell cycle arrest. The specific compound under discussion has been screened for its activity against gastrointestinal stromal tumors (GISTs) and has shown promising results with IC50 values in the low micromolar range .
2. Enzyme Inhibition
The compound's ability to act as a small molecule inhibitor has been investigated. It has demonstrated inhibitory effects on certain kinases, particularly c-KIT, which is crucial in the pathology of several cancers. The selectivity profile of this compound suggests it may have a favorable therapeutic window compared to other kinase inhibitors .
3. Antimicrobial Activity
Compounds containing thiazole rings are frequently studied for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains, potentially through mechanisms involving disruption of bacterial cell wall synthesis or interference with metabolic pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : By binding to the ATP-binding site of kinases like c-KIT, it prevents phosphorylation events critical for cancer cell proliferation.
- Interference with Protein Interactions : The thiazole moiety may disrupt protein-protein interactions essential for cancer cell survival.
Data Summary
| Biological Activity | Mechanism | IC50 (μM) | Reference |
|---|---|---|---|
| Anticancer (GIST) | c-KIT Inhibition | 0.19 | |
| Antimicrobial | Cell Wall Disruption | Not Specified |
Case Studies
Case Study 1: GIST Treatment Efficacy
In a study assessing the efficacy of various small molecules against GIST cells, the compound demonstrated significant inhibition at concentrations as low as 0.19 μM. This indicates its potential as a therapeutic agent in treating GISTs resistant to traditional therapies .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties revealed that derivatives of thiazole showed activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the core structure could enhance efficacy against resistant strains .
Q & A
Basic: What are the critical parameters for optimizing the synthesis of 3-(3-fluoro-4-methylphenyl)-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]propan-1-one?
Synthesis optimization requires careful control of:
- Temperature : Elevated temperatures (e.g., 80–100°C) enhance reaction rates but may degrade thermally sensitive intermediates.
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) improve nucleophilic substitution at the pyrrolidine nitrogen .
- Catalysts : Base catalysts (e.g., NaH, K₂CO₃) facilitate deprotonation and intermediate formation .
- Reaction time : Prolonged durations (12–24 hrs) ensure completion of multi-step reactions but risk side-product accumulation .
Methodological approach : Use a Design of Experiments (DoE) framework to systematically vary parameters and analyze yield/purity via HPLC .
Basic: How is the structural integrity of this compound confirmed post-synthesis?
Characterization involves:
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and carbon frameworks. 2D techniques (COSY, HSQC) resolve overlapping signals in complex heterocycles .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight and detects isotopic patterns (e.g., fluorine, sulfur) .
- HPLC-PDA : Validates purity (>95%) and monitors degradation under stress conditions (pH, temperature) .
Cross-validation : Compare experimental data with simulated spectra from computational tools (e.g., ACD/Labs) .
Advanced: What computational strategies are employed to predict molecular interactions and electronic properties?
- Wavefunction analysis : Tools like Multiwfn calculate electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites on the thiazole and pyrrolidine moieties .
- Molecular docking : Autodock Vina or Schrödinger Suite predicts binding affinities to biological targets (e.g., kinases, GPCRs) using the compound’s 3D conformation .
- Density Functional Theory (DFT) : Optimizes geometry and computes frontier molecular orbitals (HOMO-LUMO) to assess reactivity .
Validation : Compare docking poses with crystallographic data (if available) to refine force field parameters .
Advanced: How are crystallographic challenges addressed for this compound?
- Data collection : Use synchrotron radiation for high-resolution (<1.0 Å) data, critical for resolving fluorine and sulfur atoms .
- Refinement : SHELXL refines anisotropic displacement parameters and models disorder in flexible pyrrolidine-thiazole linkages .
- Twinned data : Apply the TwinRotMat algorithm in SHELXL to deconvolute overlapping reflections in non-merohedral twins .
Pitfalls : Weak diffraction due to flexible side chains may require cryocooling (100 K) to stabilize crystals .
Advanced: What strategies identify the compound’s biological targets and mechanisms?
- Biochemical assays : Screen against kinase/phosphatase panels to detect inhibition (IC₅₀) .
- Cellular thermal shift assay (CETSA) : Confirms target engagement by measuring protein stabilization upon ligand binding .
- Transcriptomics : RNA-seq reveals pathway modulation (e.g., apoptosis, inflammation) in treated cell lines .
Contradiction resolution : Discrepancies between in vitro and cellular activity may arise from poor membrane permeability—address via logP optimization .
Advanced: How are contradictory data in mechanism-of-action studies resolved?
- Orthogonal validation : Combine SPR (binding kinetics) with cellular functional assays (e.g., cAMP ELISA) to confirm target relevance .
- Metabolomics : LC-MS/MS identifies off-target effects by tracking metabolite flux changes .
- Structural analogs : Synthesize derivatives to isolate pharmacophore contributions (e.g., fluoro-methyl vs. methoxy groups) .
Case study : If computational docking suggests a kinase target but biochemical assays show no inhibition, re-evaluate docking parameters (solvation, protonation states) .
Advanced: What analytical methods quantify stability under physiological conditions?
- Forced degradation studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (ICH Q1B) conditions .
- LC-MS/MS stability assays : Monitor parent ion decay and degradant formation over 24–72 hrs .
- Plasma stability : Incubate with human plasma (37°C) to assess esterase/protease susceptibility .
Mitigation : Nanoformulation (e.g., liposomes) or prodrug design enhances stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
